The Unseen Workhorse: A Technical Guide to 3-Amino-5-methylthiophene-2-carboxylic acid
The Unseen Workhorse: A Technical Guide to 3-Amino-5-methylthiophene-2-carboxylic acid
An In-depth Exploration of a Key Heterocyclic Building Block for Drug Discovery and Materials Science
Abstract
3-Amino-5-methylthiophene-2-carboxylic acid, a seemingly unassuming heterocyclic compound, is a cornerstone in the synthesis of a multitude of biologically active molecules and advanced materials. Its unique electronic and structural features, arising from the interplay of the thiophene ring, an electron-donating amino group, and an electron-withdrawing carboxylic acid moiety, make it a versatile and highly sought-after synthetic intermediate. This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-methylthiophene-2-carboxylic acid, its synthesis, reactivity, and applications, with a particular focus on its pivotal role in pharmaceutical research and development.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives have long captured the attention of chemists due to their presence in numerous natural products and their wide-ranging applications in medicine and materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique properties to molecules, including metabolic stability and the ability to engage in various intermolecular interactions. The strategic functionalization of the thiophene core allows for the fine-tuning of a compound's physicochemical and biological properties. 3-Amino-5-methylthiophene-2-carboxylic acid and its esters are prominent examples of such functionalized thiophenes, serving as crucial intermediates in the synthesis of a diverse array of complex molecules.[2][3]
Physicochemical Properties
The physical and chemical characteristics of 3-Amino-5-methylthiophene-2-carboxylic acid and its commonly used methyl ester are summarized below. These properties are fundamental to understanding the compound's behavior in various chemical processes and formulations.
| Property | 3-Amino-5-methylthiophene-2-carboxylic acid | Methyl 3-amino-5-methylthiophene-2-carboxylate |
| Molecular Formula | C₆H₇NO₂S | C₇H₉NO₂S[4] |
| Molecular Weight | 157.19 g/mol | 171.22 g/mol [4] |
| Appearance | Pale yellowish needles[5] | Light yellow to light brown solid[4] |
| Melting Point | Decomposes from 85 °C[5] | 84-85 °C[4] |
| Solubility | Crystallizes from benzene[5] | Slightly soluble in water[4] |
| pKa (Predicted) | - | 2.08 ± 0.10[4] |
| CAS Number | Not directly available | 76575-71-8[4] |
Note: Due to its primary use as a synthetic intermediate, comprehensive experimental data for the free acid is less commonly reported than for its methyl ester derivative.
Synthesis of 3-Amino-5-methylthiophene-2-carboxylic acid and its Methyl Ester
The most common route to 3-Amino-5-methylthiophene-2-carboxylic acid involves the synthesis of its methyl ester followed by saponification.
Synthesis of Methyl 3-amino-5-methylthiophene-2-carboxylate
A widely employed method for the synthesis of the methyl ester is the Gewald reaction and its variations. A general procedure involves the reaction of 2-butenenitrile with methyl mercaptoacetate.[4]
Reaction Scheme:
Caption: Synthesis of the methyl ester.
Experimental Protocol:
-
A mixture of cis- and trans-2-butenenitrile is combined with pyridine and cooled to 0 °C.[4]
-
Chlorine gas is bubbled through the mixture while maintaining a low temperature.[4]
-
The reaction is allowed to warm to room temperature and stirred overnight.[4]
-
The resulting crude product is then reacted with methyl mercaptoacetate in the presence of potassium carbonate in methanol.[4]
-
The final product, methyl 3-amino-5-methylthiophene-2-carboxylate, is purified by filtration and recrystallization from methanol.[4]
Saponification to 3-Amino-5-methylthiophene-2-carboxylic acid
The conversion of the methyl ester to the carboxylic acid is a straightforward hydrolysis reaction.
Reaction Scheme:
Caption: Saponification to the carboxylic acid.
Experimental Protocol:
-
Methyl 3-amino-5-methylthiophene-2-carboxylate is dissolved in methanol.[5]
-
An aqueous solution of sodium hydroxide is added to the mixture.[5]
-
The reaction is heated under reflux for several hours.[5]
-
After cooling, the sodium salt of the carboxylic acid precipitates and is collected by filtration.[5]
-
The salt is then dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the free carboxylic acid.[5]
-
The product can be further purified by recrystallization from a suitable solvent like benzene.[5]
Spectroscopic and Analytical Data
¹H NMR Spectroscopy
For the methyl ester , the proton NMR spectrum (in CDCl₃) would typically show:
-
A singlet for the methyl group on the thiophene ring (C5-CH₃).
-
A singlet for the methyl group of the ester (COOCH₃).
-
A singlet for the proton on the thiophene ring (C4-H).
-
A broad singlet for the amino group protons (NH₂), which may exchange with D₂O.
For the carboxylic acid , the spectrum would be similar, with the notable absence of the ester's methyl singlet and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically in the downfield region (10-13 ppm), which would also be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework. Key expected shifts for the carboxylic acid would include:
-
A signal for the carboxylic acid carbonyl carbon (C=O).
-
Signals for the aromatic carbons of the thiophene ring.
-
A signal for the methyl carbon attached to the ring.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-5-methylthiophene-2-carboxylic acid would be characterized by the following key absorptions:
-
A very broad O-H stretching band from approximately 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6]
-
N-H stretching bands for the primary amine, typically appearing as two sharp peaks in the 3500-3300 cm⁻¹ region.
-
A strong C=O stretching band for the carboxylic acid, expected in the range of 1760-1690 cm⁻¹.[6]
-
C-O stretching and O-H bending vibrations in the fingerprint region.[6]
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the thiophene ring.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Amino-5-methylthiophene-2-carboxylic acid is dictated by its three key functional components: the aromatic thiophene ring, the nucleophilic amino group, and the carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, most notably the formation of amide bonds.
Amide Bond Formation: This is arguably the most important reaction for this compound in the context of drug discovery. The carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.[7][8]
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Common coupling reagents used in medicinal chemistry include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[7]
-
Uronium/Aminium-based reagents: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and widely used in solid-phase peptide synthesis.[9]
Reactions of the Amino Group
The amino group at the 3-position is a strong activating group and a potent nucleophile. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents.
Reactions of the Thiophene Ring
The thiophene ring is susceptible to electrophilic aromatic substitution. The electron-donating amino group and the electron-withdrawing carboxylic acid group will direct incoming electrophiles to specific positions on the ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of 3-Amino-5-methylthiophene-2-carboxylic acid makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The ability to readily form amide bonds allows for the exploration of diverse chemical space by introducing various substituents via the amine partner in the coupling reaction.
One notable example of a drug synthesized from a related precursor is Articaine , a local anesthetic. The synthesis of Articaine involves methyl 3-amino-4-methylthiophene-2-carboxylate, a constitutional isomer of the title compound's ester.[2] This highlights the importance of this class of compounds in the development of pharmaceuticals.
The thiophene-2-carboxamide moiety, which can be readily synthesized from 3-Amino-5-methylthiophene-2-carboxylic acid, is a common feature in many compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.
Safety and Handling
The methyl ester, methyl 3-amino-5-methylthiophene-2-carboxylate, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is therefore essential to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
3-Amino-5-methylthiophene-2-carboxylic acid is a versatile and valuable building block in modern organic and medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher or scientist working in the fields of drug discovery, agrochemicals, and materials science. As the demand for novel and effective therapeutic agents continues to grow, the importance of foundational scaffolds like 3-Amino-5-methylthiophene-2-carboxylic acid is only set to increase.
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